molecular formula C20H23NO2S2 B2682939 (E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide CAS No. 1798414-38-6

(E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

Cat. No.: B2682939
CAS No.: 1798414-38-6
M. Wt: 373.53
InChI Key: DNUKDRDCTMKHDE-RMKNXTFCSA-N
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Description

(E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is an organic compound characterized by its complex structure, which includes a phenyl ring substituted with a methylthio group, a thiophene ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide typically involves multiple steps:

    Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a reaction between an appropriate acrylate and an amine. For instance, the reaction between acryloyl chloride and an amine derivative can yield the acrylamide structure.

    Substitution on the Phenyl Ring: The methylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated phenyl derivative.

    Incorporation of the Thiophene and Tetrahydropyran Rings: These rings can be introduced through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Amines: From reduction of the acrylamide moiety.

    Substituted Phenyl Derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests it could interact with various biological targets, potentially leading to the development of new drugs or bioactive molecules.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers with specific properties or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide: can be compared with other acrylamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a thiophene and a tetrahydropyran ring, along with the acrylamide moiety, makes it a versatile compound for research and industrial use.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S2/c1-24-17-7-4-16(5-8-17)6-9-19(22)21-15-20(10-12-23-13-11-20)18-3-2-14-25-18/h2-9,14H,10-13,15H2,1H3,(H,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUKDRDCTMKHDE-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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